REACTION_CXSMILES
|
O.NN.[NH:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=O)[C:5]1=[O:6].N1C2C(=CC=CC=2)C(=O)C1=NN.N1(C2CCCCCCC2)CCCCCCN1.N1(C2CCCCCCCCCC2)CCCCCCCCCN1>C(N(C(C)C)C(C)C)C>[NH:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:7][C:5]1=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C(=O)C2=CC=CC=C12)=NN
|
Name
|
diazabicyclooctane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(NCCCCCC1)C1CCCCCCC1
|
Name
|
diazabicycloundecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(NCCCCCCCCC1)C1CCCCCCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
tertiary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is directly reacted further
|
Type
|
DISTILLATION
|
Details
|
while distilling off
|
Type
|
CUSTOM
|
Details
|
the water of reaction
|
Type
|
CUSTOM
|
Details
|
formed
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |